2-(2-Bromophenoxy)-N,N-dimethylethanamineoxalate
Overview
Description
2-(2-Bromophenoxy)-N,N-dimethylethanamineoxalate is an organic compound that features a bromophenyl group attached to an ethanamine backbone
Preparation Methods
The synthesis of 2-(2-Bromophenoxy)-N,N-dimethylethanamineoxalate typically involves a multi-step process. One common method includes the reaction of 2-bromophenol with N,N-dimethylethanamine in the presence of a base such as triethylamine. The resulting product is then treated with oxalic acid to form the oxalate salt . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
2-(2-Bromophenoxy)-N,N-dimethylethanamineoxalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Bromophenoxy)-N,N-dimethylethanamineoxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)-N,N-dimethylethanamineoxalate involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 2-(2-Bromophenoxy)-N,N-dimethylethanamineoxalate include:
2-Chlorophenoxy-N,N-dimethylethanamineoxalate: Similar structure but with a chlorine atom instead of bromine.
2-Fluorophenoxy-N,N-dimethylethanamineoxalate: Contains a fluorine atom instead of bromine.
2-Iodophenoxy-N,N-dimethylethanamineoxalate: Features an iodine atom in place of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions compared to its halogenated analogs.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N,N-dimethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.C2H2O4/c1-12(2)7-8-13-10-6-4-3-5-9(10)11;3-1(4)2(5)6/h3-6H,7-8H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLZCCPWTHORMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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